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1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione

Lipophilicity Drug-likeness Permeability

Researchers probing indole-piperidine SAR often lack negative controls to quantify indole N-H hydrogen bond contributions. CAS 862814-06-0 fills this gap: N1-methylation yields zero H-bond donors, enabling direct measurement of NH binding energy vs. N1-unsubstituted analogs (e.g., CAS 852368-48-0). • 0 HBD negative control for SAR energetic dissection • MW 312.4, XLogP3 3.5, 2 rotatable bonds-fragment-like scaffold ready for optimization • 3,5-dimethylpiperidine isomer pairs with 2,6-isomer (CAS 862814-05-9) for methyl-placement selectivity studies. Consistent quality for reproducible biochemical assays.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 862814-06-0
Cat. No. B2832054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione
CAS862814-06-0
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
InChIInChI=1S/C19H24N2O2/c1-12-9-13(2)11-21(10-12)19(23)18(22)17-14(3)20(4)16-8-6-5-7-15(16)17/h5-8,12-13H,9-11H2,1-4H3
InChIKeyQCDGFBPOSKFWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862814-06-0 Physicochemical Baseline


1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione (CAS 862814-06-0) is a synthetic small molecule belonging to the indole-piperidine ethane-1,2-dione class. It features a 1,2-dimethylindole moiety connected via a rigid diketone linker to a 3,5-dimethylpiperidine ring [1]. The compound is listed in PubChem (CID 18554067) with a molecular weight of 312.4 g/mol, calculated XLogP3 of 3.5, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. No primary research articles, patents, or bioassay results were identified in peer-reviewed literature or authoritative databases (PubMed, ChEMBL, BindingDB) that directly report biological activity for this specific compound.

862814-06-0 Substitution Limitations


Within the indole-piperidine ethane-1,2-dione chemotype, even minor variations in the substitution pattern of the piperidine or indole ring produce quantifiable shifts in physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular shape [1]. Published structure-activity relationship (SAR) studies on related 3-substituted-1H-indole ethane-1,2-dione derivatives targeting GluN2B-containing NMDA receptors demonstrate that single-atom modifications can alter binding affinity by several orders of magnitude (e.g., IC50 ranges from low nanomolar to micromolar within the same scaffold) [2]. Consequently, generic interchange of in-class compounds without experimental validation risks unpredictable changes in molecular recognition, pharmacokinetic behavior, and assay outcomes. The evidence items below quantify specific property differences between 862814-06-0 and its nearest commercially accessible analogs.

862814-06-0 Analogue Differentiation


Lipophilicity: Methylated vs. Unsubstituted Piperidine

The target compound 862814-06-0 exhibits a computed XLogP3 of 3.5, which is 0.9 log units higher than the unsubstituted piperidine analog 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 862813-95-4, XLogP3 = 2.6) [1]. This increase reflects the addition of two methyl groups on the piperidine ring. In the context of the ethane-1,2-dione scaffold class, lipophilicity has been directly correlated with target binding affinity; for example, the most potent GluN2B ligand in the series reported by Gitto et al. (compound 35, IC50 = 5.5 nM) possessed optimized lipophilic contacts within the receptor binding pocket [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor: N1-Methylated vs. Unsubstituted Indole

862814-06-0 has 0 hydrogen bond donors (HBD), as the indole N1 position is methylated [1]. In contrast, the closely related analog 1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS 852368-48-0) retains the indole N–H and has 1 HBD [1]. The presence of an indole N–H has been shown to contribute to key hydrogen bonding interactions in target binding for this chemotype; in GluN2B receptor docking studies, the indole N–H of high-affinity ligands participates in a conserved hydrogen bond network with Glu236 residue [2]. Eliminating this donor by methylation (as in 862814-06-0) is predicted to abrogate that specific interaction, potentially shifting target selectivity.

Hydrogen bonding Selectivity Off-target profile

Molecular Weight and Rotatable Bonds: vs. 4-Benzylpiperidine

862814-06-0 (MW = 312.4 g/mol, 2 rotatable bonds) is structurally more compact and conformationally more restricted than the 4-benzylpiperidine analog CAS 862814-04-8 (MW = 374.5 g/mol, 4 rotatable bonds) [1]. The addition of the benzyl group increases molecular weight by 62.1 g/mol and doubles the rotatable bond count, which is expected to reduce ligand efficiency (binding affinity per heavy atom) and increase entropic penalty upon binding. In the GluN2B SAR series, the most potent ligand (35, IC50 = 5.5 nM, MW ≈ 405) maintained a rotatable bond count of 4, suggesting that conformational flexibility can be tolerated if compensated by favorable contacts; however, 862814-06-0 represents a more fragment-like, lower molecular complexity starting point [2].

Molecular size Ligand efficiency Rotatable bonds

Piperidine Substitution Topology: 3,5- vs 2,6-Dimethyl

The target compound carries methyl groups at the 3- and 5-positions of the piperidine ring (meta-substitution), whereas the direct isomer CAS 862814-05-9 bears methyl groups at the 2- and 6-positions (ortho-substitution adjacent to the amide nitrogen) [1]. Although the computed XLogP3, molecular weight, HBD, and HBA values are identical for both isomers, the ortho-substitution in CAS 862814-05-9 introduces greater steric hindrance around the amide bond, which may restrict rotation and alter the conformational ensemble accessible to the piperidine ring. Published SAR within the indole-ethanedione chemotype confirms that piperidine substitution topology is a critical determinant of biological activity: in the GluN2B series, moving from a piperidine to an azepane ring or altering the N-substituent on the piperidine produced >100-fold changes in IC50 [2].

Steric effects Conformational restriction Metabolic stability

862814-06-0 Research Applications


Negative Control for Indole N–H Hydrogen Bonds

Because 862814-06-0 has zero hydrogen bond donors (N1-methylated indole), it serves as a matched negative control for N1-unsubstituted indole analogs (e.g., CAS 852368-48-0) that rely on the indole N–H for target hydrogen bonding. This pairing allows researchers to dissect the energetic contribution of the indole N–H donor to binding affinity in biochemical or biophysical assays [1].

Fragment-Based Lead Optimization Starting Point

With MW = 312.4 g/mol, XLogP3 = 3.5, and only 2 rotatable bonds, 862814-06-0 falls within fragment-like chemical space and can serve as a starting scaffold for structure-guided optimization. Its lipophilicity is sufficiently low to allow further functionalization without exceeding Lipinski's Rule of 5, while being 0.9 log units higher than the des-piperidine-methyl analog (CAS 862813-95-4), providing a balance between solubility and permeability [1].

Selectivity Probe for Piperidine Substitution SAR

The 3,5-dimethylpiperidine substitution pattern is distinct from the 2,6-dimethyl isomer (CAS 862814-05-9). Procurement of both isomers enables systematic investigation of how piperidine methyl group placement influences target selectivity, off-rate kinetics, or CYP450 metabolic stability within the indole-ethanedione chemotype [1] [2].

NMDA Receptor Subtype Chemical Tool Scaffold

Although direct data for 862814-06-0 are lacking, the broader indole-ethanedione class has validated activity at GluN2B-containing NMDA receptors (IC50 values reaching 5.5 nM for optimized analogs) [2]. 862814-06-0 can be employed as a core scaffold for generating focused libraries aimed at identifying subtype-selective NMDA receptor modulators, with subsequent profiling to establish its own activity profile.

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